molecular formula C12H13NSi B1367576 2-[(Trimethylsilyl)ethynyl]benzonitrile CAS No. 97308-62-8

2-[(Trimethylsilyl)ethynyl]benzonitrile

Cat. No.: B1367576
CAS No.: 97308-62-8
M. Wt: 199.32 g/mol
InChI Key: OSJJQDZTHSMKBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)ethynyl]benzonitrile typically involves the reaction of trimethylsilylacetylene with 2-bromobenzonitrile under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides and nucleophiles are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the trimethylsilyl group.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.

Scientific Research Applications

2-[(Trimethylsilyl)ethynyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)ethynyl]benzonitrile involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(Trimethylsilyl)ethynyl]benzonitrile: Similar structure with the trimethylsilyl group at the para position.

    2-Ethynylbenzonitrile: Lacks the trimethylsilyl group, leading to different reactivity and properties.

    Benzonitrile: Simplest form without the ethynyl and trimethylsilyl groups.

Uniqueness

2-[(Trimethylsilyl)ethynyl]benzonitrile is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The trimethylsilyl group enhances stability and lipophilicity, while the ethynyl group provides a site for further functionalization and interaction with biological targets.

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJJQDZTHSMKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546024
Record name 2-[(Trimethylsilyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97308-62-8
Record name 2-[(Trimethylsilyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Trimethylsilyl)ethynyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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